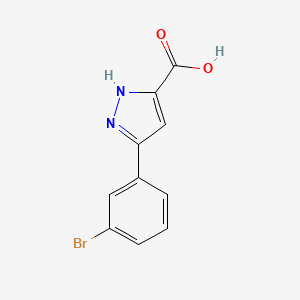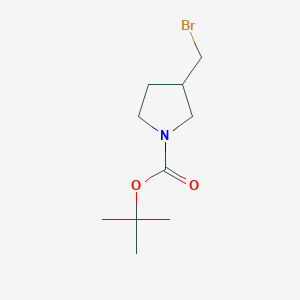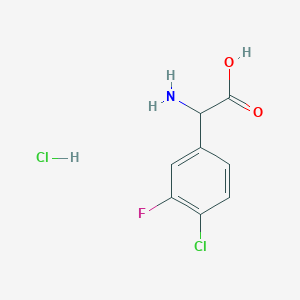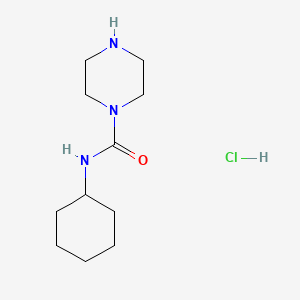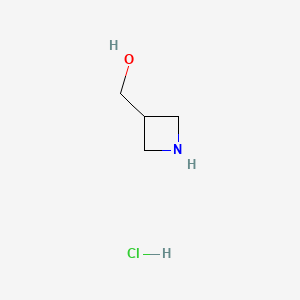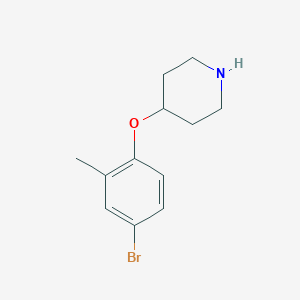
4-(4-Bromo-2-methylphenoxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(4-Bromo-2-methylphenoxy)piperidine” is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 . It is used for proteomics research .
Synthesis Analysis
While specific synthesis methods for “4-(4-Bromo-2-methylphenoxy)piperidine” were not found in the search results, piperidine synthesis in general has been widely studied. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of “4-(4-Bromo-2-methylphenoxy)piperidine” consists of a piperidine ring attached to a phenyl ring via an oxygen atom . The phenyl ring has a bromine atom and a methyl group attached to it .
Physical And Chemical Properties Analysis
“4-(4-Bromo-2-methylphenoxy)piperidine” has a molecular weight of 270.17 and a molecular formula of C12H16BrNO .
Scientific Research Applications
Anticancer Agent
Piperidine derivatives, including 4-(4-Bromo-2-methylphenoxy)piperidine, have shown potential as anticancer agents. They act on several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, leading to inhibition of cell migration and cell cycle arrest .
Alzheimer’s Disease Treatment
The piperidine nucleus is a common feature in many therapeutic agents, including those for Alzheimer’s disease. Piperidine derivatives can provide anticholinergic effects that are beneficial in managing Alzheimer’s symptoms by targeting acetylcholine neurotransmitters .
Antimicrobial Activity
Piperidine compounds have been utilized for their antimicrobial properties. They can be effective against a range of microbial pathogens, offering a potential avenue for the development of new antimicrobial drugs .
Analgesic Properties
The analgesic properties of piperidine derivatives make them candidates for pain relief medication. They can interact with opioid receptors or inhibit pain pathways, providing relief from various types of pain .
Anti-Inflammatory Applications
Piperidine derivatives exhibit anti-inflammatory activities, which can be harnessed in the treatment of chronic inflammatory diseases. They work by modulating inflammatory pathways and cytokine production .
Antipsychotic Medication
Some piperidine derivatives are used in antipsychotic medications. They can influence neurotransmitter systems in the brain, particularly dopamine, which is often implicated in psychiatric disorders .
Antihypertensive Effects
Piperidine-based compounds can act as antihypertensive agents by affecting vascular smooth muscle tone and regulating blood pressure .
Bioavailability Enhancement
Piperidine derivatives can serve as bio-enhancers, improving the bioavailability of various drugs. This is particularly useful in pharmaceutical formulations where increasing the effectiveness of the active drug is desired .
Future Directions
Piperidines, including “4-(4-Bromo-2-methylphenoxy)piperidine”, are important in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a potential for future research and development in this area.
properties
IUPAC Name |
4-(4-bromo-2-methylphenoxy)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9-8-10(13)2-3-12(9)15-11-4-6-14-7-5-11/h2-3,8,11,14H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRVTLBEWUGCBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-2-methylphenoxy)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

